

A Technical Guide to N-Desethyl amodiaquined5: Application in Bioanalytical Methods

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Compound of Interest		
Compound Name:	N-Desethyl amodiaquine-d5	
Cat. No.:	B563042	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Desethyl amodiaquine-d5**, a deuterated internal standard crucial for the accurate quantification of the antimalarial drug amodiaquine and its active metabolite, N-desethylamodiaquine. This document outlines its suppliers, summarizes key quantitative data, presents detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and illustrates the metabolic pathway of amodiaquine.

N-Desethyl amodiaquine-d5: Suppliers and Product Information

N-Desethyl amodiaquine-d5 is a stable isotope-labeled version of N-desethylamodiaquine, the primary active metabolite of the antimalarial drug amodiaquine.[1] Its use as an internal standard is critical in bioanalytical methods to compensate for variability during sample preparation and analysis, ensuring accurate and precise quantification of the target analytes.[2]

Below is a summary of suppliers and their corresponding catalog numbers for **N-Desethyl amodiaquine-d5** and its related compounds.



Supplier	Product Name	Catalog Number	CAS Number
Simson Pharma Limited	N-Desethyl Amodiaquine-D5	A240006B	1173023-19-2
Pharmaffiliates	N-Desethyl Amodiaquine-d5	PA STI 027140	1173023-19-2
Daicel Pharma Standards	Desethylamodiaquine D5	DCTI-A-000565	1173023-19-2
Coompo	N-Desethyl Amodiaquine-d5	C220618	1173023-19-2
TRC	N-Desethyl Amodiaquine-d5	TR-D288827	1173023-19-2
MedchemExpress	N-Desethyl amodiaquine-d5	HY-114030S	1173023-19-2
Santa Cruz Biotechnology	N-Desethyl Amodiaquine-d5 dihydrochloride	sc-219438	79352-78-6 (unlabeled free base)

Quantitative Data: Pharmacokinetics and Bioanalytical Assay Parameters

N-desethylamodiaquine is the major and biologically active metabolite of amodiaquine, responsible for most of its antimalarial activity.[3][4] The use of **N-Desethyl amodiaquine-d5** as an internal standard allows for the precise determination of the pharmacokinetic profiles of both amodiaquine and N-desethylamodiaquine.

Table 2.1: Pharmacokinetic Parameters of Amodiaquine and N-Desethylamodiaquine



Parameter	Amodiaquine (AQ)	N- Desethylamodiaqui ne (DEAQ)	Reference
Apparent Clearance	3410 L/h	-	
Apparent Volume of Distribution	39200 L	-	
Terminal Elimination Half-life (t1/2)	-	211 h	
Protein Binding	>90%	>90%	[5]

Table 2.2: LC-MS/MS Method Parameters for Quantification of Amodiaquine and N-Desethylamodiaquine using **N-Desethyl amodiaquine-d5** as an Internal Standard

Parameter	Amodiaquine (AQ)	N- Desethylamodiaqui ne (DEAQ)	Reference
Lower Limit of Quantification (LLOQ)	0.106 ng/mL	0.523 ng/mL	[6]
Linear Concentration Range	0.106 to 51.580 ng/mL	0.523 to 253.855 ng/mL	[6]
Mean Recovery	77.19%	75.03%	[6]
LLOQ (in plasma)	1.08 ng/mL	1.41 ng/mL	[7]
LLOQ (in dried blood spots)	2.03 ng/mL	3.13 ng/mL	[8]
Linear Range (in dried blood spots)	2.03–459 ng/mL	3.13–1570 ng/mL	[8]

Experimental Protocols



The following sections detail typical experimental methodologies for the quantification of amodiaquine and N-desethylamodiaquine in biological matrices using **N-Desethyl amodiaquine-d5** as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

A robust and high-throughput solid-phase extraction method is employed for the simultaneous determination of amodiaquine, N-desethylamodiaquine, artesunate, and dihydroartemisinin in human plasma.[9]

- Aliquoting and Internal Standard Spiking: Transfer 250 μL of human plasma into a prelabeled tube. Add the internal standard solution containing deuterated analogs, including N-Desethyl amodiaquine-d5.
- Sample Pre-treatment: Add a buffer solution to the plasma samples.
- Solid Phase Extraction:
 - Condition an appropriate SPE cartridge.
 - Load the pre-treated plasma sample onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent.
- Analysis: The eluate is directly injected into the LC-MS/MS system for analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A validated LC-MS/MS method for the quantification of amodiaquine and N-desethylamodiaquine in human plasma is described below.[6]

- Chromatographic Separation:
 - Column: Hypersil Gold (4.6 x 50mm, 4.6μm).[6]



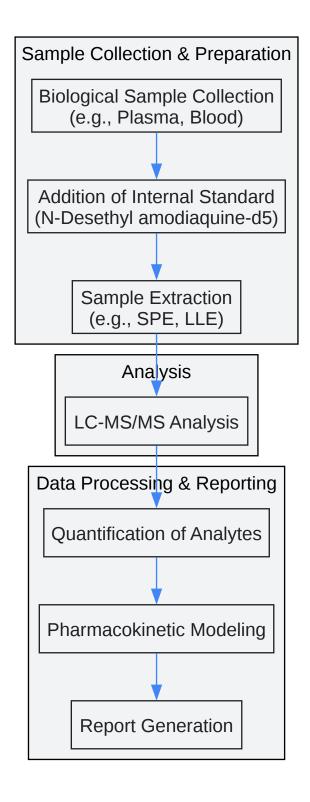
- Mobile Phase: Acetonitrile: 10mM Ammonium formate with 0.1% Trifluoroacetic acid
 (75:25 v/v).[6]
- Flow Rate: Isocratic elution.
- Mass Spectrometric Detection:
 - Instrument: Ultra triple quadrupole mass spectrometer.[6]
 - Ionization Mode: Electrospray ionization in positive mode (ESI+).[6]
 - Detection: Selected Reaction Monitoring (SRM) of the precursor-to-product ion transitions for amodiaquine, N-desethylamodiaquine, and their deuterated internal standards (including N-Desethyl amodiaquine-d5).

Metabolic Pathway and Experimental Workflow

Amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its active metabolite, N-desethylamodiaquine.[3][5] This metabolic conversion is a critical step in the drug's mechanism of action.







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